molecular formula C28H25N3O2S2 B2505787 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223919-70-7

4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2505787
CAS No.: 1223919-70-7
M. Wt: 499.65
InChI Key: BVZFINKQPMZNLH-UHFFFAOYSA-N
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Description

The compound 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a polycyclic heteroaromatic molecule featuring a tricyclic core with sulfur and nitrogen atoms embedded in its structure. Its unique architecture includes:

  • Substituents: A 2,5-dimethylphenyl ketone group linked via a sulfanyl bridge and a 4-ethylphenylmethyl moiety. These groups likely influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S2/c1-4-19-9-11-20(12-10-19)15-31-27(33)25-24(21-6-5-13-29-26(21)35-25)30-28(31)34-16-23(32)22-14-17(2)7-8-18(22)3/h5-14H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZFINKQPMZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves several steps. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate starting materials to form the tricyclic core.

    Introduction of the sulfanyl group: This step typically involves the use of thiol reagents under specific conditions to introduce the sulfanyl group.

    Functionalization of the aromatic rings:

Chemical Reactions Analysis

4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is not well understood. its structure suggests that it may interact with molecular targets through various pathways, including:

    Binding to proteins: The compound may bind to specific proteins, altering their function.

    Interacting with DNA: It may intercalate into DNA, affecting gene expression.

    Modulating enzyme activity: The compound may inhibit or activate enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffold modifications and substituent variations . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Reported Activity Source
Target Compound 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-pentaen-6-one 2,5-dimethylphenyl (sulfanyl bridge), 4-ethylphenylmethyl Not explicitly reported; inferred potential for kinase inhibition or cytotoxicity based on analogs N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 4-methoxyphenyl Antimicrobial activity against S. aureus (MIC: 8 µg/mL)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 4-hydroxyphenyl Reduced activity compared to methoxy analog (MIC: 32 µg/mL)

Key Observations:

Core Scaffold Impact :

  • The 8-thia-3,5,10-triazatricyclo core in the target compound differs from the 3,7-dithia-5-azatetracyclo systems in analogs . The additional nitrogen and sulfur atoms in the target compound may enhance polar interactions with biological targets.
  • Tricyclic systems with sulfur/nitrogen atoms are associated with ATP-binding site inhibition in kinases, though empirical validation is needed.

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy in analog IIi) improve antimicrobial activity compared to electron-withdrawing or polar groups (e.g., 4-hydroxy in IIj) .
  • The target compound’s 2,5-dimethylphenyl group may enhance lipophilicity and membrane permeability, while the 4-ethylphenylmethyl substituent could modulate steric effects in target binding.

Synthetic Feasibility :

  • The sulfanyl bridge in the target compound introduces synthetic complexity compared to simpler ether or methylene linkages in analogs. This may affect scalability for preclinical studies.

Biological Activity

The compound 4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one (referred to as Compound A) is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H24N4O3S
  • Molecular Weight : 484.58 g/mol
  • Structural Characteristics : The compound features a triazatricyclo structure with various functional groups that may contribute to its biological effects.

Biological Activity Overview

Compound A has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that Compound A exhibits cytotoxic effects on several cancer cell lines. It appears to induce apoptosis in these cells through the activation of caspase pathways.
  • Antimicrobial Properties : In vitro tests indicate that Compound A possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research has shown that Compound A can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The biological activities of Compound A can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : Studies indicate that Compound A activates the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and promoting the release of cytochrome c into the cytosol.
  • Inhibition of Kinases : Compound A has been shown to inhibit certain kinases involved in cell proliferation and survival, contributing to its anticancer properties.

Data Tables

Activity TypeEffectivenessMechanism
AnticancerHighInduces apoptosis via caspases
AntimicrobialModerateDisrupts bacterial cell walls
Anti-inflammatoryModerateInhibits cytokine production

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of Compound A on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • In research conducted by the International Journal of Antimicrobial Agents, Compound A was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
  • Inflammation Model :
    • An animal model study published in Pharmacology Reports demonstrated that administration of Compound A reduced edema and inflammatory markers in a carrageenan-induced paw edema model.

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